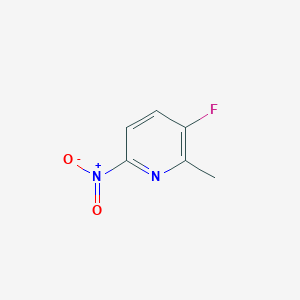

3-Fluoro-2-methyl-6-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Fluoro-2-methyl-6-nitropyridine” is a chemical compound with the molecular formula C6H5FN2O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of nitropyridines, which includes “3-Fluoro-2-methyl-6-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methyl-6-nitropyridine” can be represented by the InChI code: 1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 .Chemical Reactions Analysis

The nitro group of “3-Fluoro-2-methyl-6-nitropyridine” can be replaced by fluoride anion via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

“3-Fluoro-2-methyl-6-nitropyridine” is a yellow to brown solid or liquid . It has a molecular weight of 156.12 . It is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

One area of application is the synthesis of antibacterial agents. A study by Matsumoto et al. (1984) explored the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a potent antibacterial agent. The study involved the preparation of compounds with various substituents, including fluoro groups at the C-6 position, demonstrating the role of these modifications in enhancing antibacterial activity Matsumoto et al., 1984.

Spectroscopic Studies and Molecular Analysis

Another significant application is in the field of spectroscopic studies and molecular analysis. Karnan, Balachandran, and Murugan (2012) conducted vibrational spectroscopic studies and natural bond orbital analysis on 3-hydroxy-6-methyl-2-nitropyridine. Their research provided insights into the molecular structure, stability, and chemical reactivity of nitropyridines, highlighting the utility of such compounds in understanding molecular interactions and properties Karnan et al., 2012.

Fluorodenitration and Derivative Synthesis

Research by Kuduk, Dipardo, and Bock (2005) presented an efficient method for synthesizing fluoropyridines through fluorodenitration, a process that underscores the adaptability of nitropyridines to form variously substituted pyridine derivatives. This methodology extends the range of applications for nitropyridines in organic synthesis and the development of novel compounds Kuduk et al., 2005.

Novel Fluorophores and Optical Properties

Park et al. (2015) explored the synthesis of new classes of fluorophores, demonstrating the role of nitropyridines in the development of compounds with unique optical properties. Their work on indolizino[3,2-c]quinolines shows how modifications to nitropyridine derivatives can lead to materials suitable for fluorescent probes, highlighting the potential for applications in biomedical imaging and sensors Park et al., 2015.

Chemical Synthesis and Functionalization

Research also extends to the chemical synthesis and functionalization of pyridines. Culshaw et al. (2012) described an efficient method for substituting 3-fluoro-2-nitropyridine with various amines, showcasing the versatility of nitropyridines in creating a broad range of nitrogen-containing heterocycles. This method underscores the significance of nitropyridines in medicinal chemistry and drug development Culshaw et al., 2012.

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-2-methyl-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWPGRDXFQMCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methyl-6-nitropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2645094.png)

![2-((3-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2645099.png)

![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2645101.png)

![(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid](/img/structure/B2645107.png)

![(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645110.png)